Cas no 35641-51-1 (Butane,tris[5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl]- (9CI))
35641-51-1 structure
Product Name:Butane,tris[5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl]- (9CI)
N.o CAS:35641-51-1
MF:C37H52O3
MW:544.806991577148
CID:314175
PubChem ID:3015792
Update Time:2025-04-19
Butane,tris[5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl]- (9CI) Propriedades químicas e físicas
Nomes e Identificadores
-
- Butane,tris[5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl]- (9CI)
- 4,4',4''-butane-1,1,1-triyltris(2-tert-butyl-5-methylphenol)
- 4,4',4''-(1,1,1-Butanetriyl)tris[5-methyl-2-(2-methyl-2-propanyl) phenol]
- Antioxidant CA
- tris-(2-methyl-4-hydroxy-5-tert-butylphenyl)butane
- DTXSID10189153
- Tris(5-tert-butyl-4-hydroxy-o-tolyl)butane
- EINECS 252-651-7
- NS00029893
- SCHEMBL225503
- 4-[1,1-bis(5-tert-butyl-4-hydroxy-2-methylphenyl)butyl]-2-tert-butyl-5-methylphenol
- 35641-51-1
- FCDMUZZVRLCTLQ-UHFFFAOYSA-N
-
- Inchi: 1S/C37H52O3/c1-14-15-37(25-19-28(34(5,6)7)31(38)16-22(25)2,26-20-29(35(8,9)10)32(39)17-23(26)3)27-21-30(36(11,12)13)33(40)18-24(27)4/h16-21,38-40H,14-15H2,1-13H3
- Chave InChI: FCDMUZZVRLCTLQ-UHFFFAOYSA-N
- SMILES: OC1C=C(C)C(=CC=1C(C)(C)C)C(C1C(C)=CC(=C(C(C)(C)C)C=1)O)(C1C(C)=CC(=C(C(C)(C)C)C=1)O)CCC
Propriedades Computadas
- Massa Exacta: 544.39186
- Massa monoisotópica: 544.392
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 40
- Contagem de Ligações Rotativas: 8
- Complexidade: 710
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 60.7A^2
- Carga de Superfície: 0
- Contagem de Tautomeros: 165
- XLogP3: 12
Propriedades Experimentais
- Cor/Forma: 白色结晶粉末。毒性极微。
- Densidade: 1.034
- Ponto de ebulição: 608.3°C at 760 mmHg
- Ponto de Flash: 232.8°C
- Índice de Refracção: 1.553
- PSA: 60.69
- LogP: 9.75560
- Solubilidade: 可溶于丙酮、乙醇、乙醚、醋酸乙酯,溶于甲醇、苯、甲苯,微溶于四氯化碳、石油醚,不溶于水。
Butane,tris[5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl]- (9CI) Literatura Relacionada
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
35641-51-1 (Butane,tris[5-(1,1-dimethylethyl)-4-hydroxy-2-methylphenyl]- (9CI)) Produtos relacionados
- 223137-87-9(3,3'-Spirobiindane-4,4'-diol)
- 151487-08-0(5,10-Methano-5H-dibenzo[a,d]cycloheptene-1,3,6,8-tetrol,10,11-dihydro-11,12-bis(4-hydroxyphenyl)-, (5R,10S,11S,12R)-)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
Fornecedores recomendados
钜澜化工科技(青岛)有限公司
Membro Ouro
CN Fornecedor
A granel
NewCan Biotech Limited
Membro Ouro
CN Fornecedor
Reagente
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro Ouro
CN Fornecedor
A granel
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro Ouro
CN Fornecedor
Reagente